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Introduction

The PIS1 gene in Saccharomyces cerevisiae encodes phosphatidylinositol synthase, a critical
enzyme in the biosynthesis of phosphatidylinositol (PI). Pl and its phosphorylated derivatives
are essential phospholipids involved in a myriad of cellular processes, including signal
transduction, membrane trafficking, and cytoskeleton organization. The ability to precisely
control the expression of PIS1 is a valuable tool for studying the downstream effects of altered
Pl levels and for investigating the role of this pathway in various disease models.

This document provides detailed protocols and application notes for the galactose-inducible
expression of PIS1 in yeast, utilizing the well-characterized GAL promoter system. This system
allows for tightly regulated, high-level expression of a target gene in the presence of galactose
and repression in the presence of glucose.

Principle of Galactose-Inducible Expression in Yeast

The galactose utilization (GAL) pathway in Saccharomyces cerevisiae is a classic model for
gene regulation. The expression of genes required for galactose metabolism, such as GAL1,
GAL7, and GAL10, is controlled by a sophisticated regulatory circuit. This system can be
harnessed to drive the expression of a heterologous gene, such as PIS1, by placing it under
the control of a GAL promoter (e.g., GAL1 or GAL10 promoter).
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The key regulatory proteins are:

o Galdp: Atranscriptional activator that binds to Upstream Activating Sequences (UASGAL) in
the promoter region of GAL genes.

o Gal80p: A repressor protein that binds to Gal4p and inhibits its activating function in the
absence of galactose.

o Gal3p: Atransducer that, in the presence of galactose, binds to Gal80p, causing a
conformational change that releases Gal80p from Gal4p, thereby allowing transcription to
proceed.

Glucose actively represses the GAL genes through a mechanism known as catabolite
repression, ensuring that the yeast cell preferentially utilizes glucose when available.
Therefore, to achieve induction, glucose must be absent from the growth medium.
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Caption: Galactose-inducible expression of PIS1 in yeast.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1576851?utm_src=pdf-body-img
https://www.benchchem.com/product/b1576851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Experimental Protocols

Construction of a Galactose-Inducible PIS1 Expression
Strain

Objective: To clone the PIS1 open reading frame (ORF) into a yeast expression vector under
the control of the GAL1 promoter and transform it into a suitable yeast strain.

Materials:
e Yeast strain (e.g., BY4741, W303)

e Yeast expression vector with a GAL1 promoter and a selectable marker (e.g., pYES2 - URA3
selection)

e Restriction enzymes and T4 DNA ligase

e PCR primers for PIS1 ORF amplification

e Yeast transformation kit or reagents (Lithium Acetate/PEG method)
o Selective media plates (e.g., SC-Ura with 2% glucose)

Protocol:

o Amplification of PIS1 ORF: Amplify the PIS1 ORF from yeast genomic DNA using PCR
primers that incorporate appropriate restriction sites for cloning into the expression vector.

e Vector and Insert Preparation: Digest both the expression vector and the purified PCR
product with the chosen restriction enzymes.

 Ligation: Ligate the digested PIS1 insert into the digested vector using T4 DNA ligase.

e Transformation into E. coli: Transform the ligation mixture into competent E. coli for plasmid
amplification. Select transformants on LB agar plates containing the appropriate antibiotic.

e Plasmid Purification and Verification: Isolate plasmid DNA from selected E. coli colonies and
verify the correct insertion of the PIS1 gene by restriction digest and/or DNA sequencing.
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e Yeast Transformation: Transform the verified plasmid into the desired yeast strain using the
lithium acetate/PEG method.

e Selection of Yeast Transformants: Plate the transformed yeast cells on synthetic complete
(SC) medium lacking the appropriate nutrient for selection (e.g., SC-Ura for a URA3-marked
plasmid) and containing 2% glucose. Incubate at 30°C for 2-3 days until colonies appear.

 Verification of Transformants: Pick several colonies and verify the presence of the plasmid by
colony PCR or by isolating the plasmid from yeast and transforming it back into E. coli.

Galactose Induction of PIS1 Expression

Objective: To induce the expression of PIS1 in the engineered yeast strain.
Materials:

e Yeast strain containing the GAL-PIS1 plasmid

e YPD medium (1% yeast extract, 2% peptone, 2% glucose)

o Selective medium with raffinose (e.g., SC-Ura + 2% raffinose)

e Induction medium (e.g., SC-Ura + 2% galactose)

 Sterile flasks

e Shaking incubator

Protocol:

o Pre-culture Preparation: Inoculate a single colony of the GAL-PIS1 yeast strain into 5 mL of
selective medium containing 2% glucose (e.g., SC-Ura + 2% glucose). Grow overnight at
30°C with shaking (200-250 rpm).

o Raffinose Culture (Depletion of Glucose): The next day, inoculate a larger volume of
selective medium containing 2% raffinose (e.g., 50 mL of SC-Ura + 2% raffinose) with the
overnight culture to an OD600 of ~0.2-0.4. Grow at 30°C with shaking until the culture
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reaches mid-log phase (OD600 of 0.8-1.0). The use of raffinose as the carbon source
prevents glucose repression and allows for faster induction upon addition of galactose.

e Induction:
o Harvest the cells from the raffinose culture by centrifugation (3000 x g for 5 minutes).
o Wash the cell pellet with sterile water to remove any residual raffinose.

o Resuspend the cells in the same volume of pre-warmed induction medium (e.g., SC-Ura +
2% galactose).

o Alternatively, for a simpler induction, add sterile galactose to the raffinose culture to a final
concentration of 2%.

e Time-Course Sampling: Continue to incubate the culture at 30°C with shaking. Collect
samples at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours) for subsequent analysis. For
each sample, measure the OD600 and pellet a defined number of cells for protein or RNA
extraction. Store pellets at -80°C.

Experimental Workflow Diagram
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Caption: Experimental workflow for PIS1 expression.

Data Presentation
Quantitative Analysis of PIS1 Expression

The level of PIS1 expression can be quantified at both the mRNA and protein levels. Below are
example tables of expected results based on typical GAL promoter-driven expression.
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Table 1: Relative PIS1 mRNA Levels Following Galactose Induction (RT-gPCR)

Time Point (hours)

Fold Change in PIS1 mRNA (vs. T=0)

0 1.0

2 50 - 150
4 200 - 500
8 150 - 300
24 50 - 100

Note: The exact fold change can vary depending on the yeast strain, plasmid copy number, and

specific experimental conditions. A housekeeping gene (e.g., ACT1) should be used for

normalization.

Table 2: Pis1 Protein Levels Following Galactose Induction (Western Blot Densitometry)

Time Point (hours)

Relative Pisl Protein Level (Arbitrary
Units)

0 Undetectable / Baseline
2 Low but detectable

4 Moderate

8 High / Peak

24 Sustained High

Note: For quantitative western blotting, a loading control (e.g., Pgklp or Gaplp) is essential. If

an epitope-tagged version of Pislp is used (e.g., His-tag or HA-tag), a corresponding antibody

can be used for detection.

Application Notes and Considerations

© 2025 BenchChem. All rights reserved.

7/9 Tech Support


https://www.benchchem.com/product/b1576851?utm_src=pdf-body
https://www.benchchem.com/product/b1576851?utm_src=pdf-body
https://www.benchchem.com/product/b1576851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Choice of Carbon Source for Pre-culture: While glucose is commonly used for initial growth,
it strongly represses the GAL promoter. A subsequent growth phase in a non-repressing,
non-inducing carbon source like raffinose is highly recommended for a more rapid and
synchronous induction upon the addition of galactose.

o Galactose Concentration: A final concentration of 2% (w/v) galactose is generally sufficient
for maximal induction. Higher concentrations are unlikely to significantly increase expression
levels.

» Toxicity of PIS1 Overexpression: Overexpression of PIS1 can lead to increased invasive
growth and may affect the normal cell cycle.[1] It is important to monitor cell morphology and
growth rates following induction. A lower galactose concentration (e.g., 0.5%) or a shorter
induction time may be necessary if significant toxicity is observed.

e PIS1 is a Membrane Protein: As a phosphatidylinositol synthase, Pislp is an integral
membrane protein, primarily localized to the endoplasmic reticulum. This may affect protein
extraction and solubility. The use of detergents and specific lysis buffers may be required for
efficient extraction and analysis by methods such as SDS-PAGE and Western blotting.

» Strain Background: The genetic background of the yeast strain can influence the efficiency of
galactose induction. Strains with defects in the GAL regulatory pathway will not be suitable. It
is recommended to use standard laboratory strains with intact GAL systems.

» Plasmid Stability: When growing in non-selective media for large-scale expression, plasmid
loss can occur. It is advisable to maintain selective pressure for as long as possible.

By following these protocols and considering the associated application notes, researchers can
effectively utilize the galactose-inducible system to study the function and regulation of PIS1 in
Saccharomyces cerevisiae.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://tools.thermofisher.com/content/sfs/manuals/regalyeastcells_man.pdf
https://www.benchchem.com/product/b1576851#galactose-inducible-expression-of-pis1-in-yeast
https://www.benchchem.com/product/b1576851#galactose-inducible-expression-of-pis1-in-yeast
https://www.benchchem.com/product/b1576851#galactose-inducible-expression-of-pis1-in-yeast
https://www.benchchem.com/product/b1576851#galactose-inducible-expression-of-pis1-in-yeast
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1576851?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

